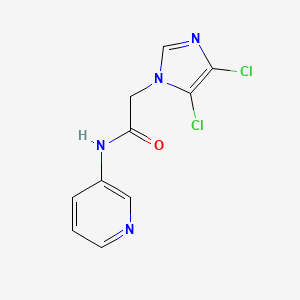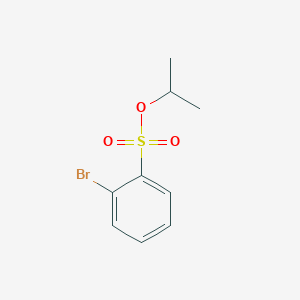
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic and Transporter Studies
One significant area of application involves the study of metabolites of similar compounds, focusing on their identification, the role of transporter-mediated renal and hepatic excretion, and the investigation into the transporters involved in these processes. For example, research on YM758 metabolites highlights the significance of understanding the metabolic pathways and transporter interactions for therapeutic applications, particularly in the treatment of stable angina and atrial fibrillation (Umehara et al., 2009).
Synthesis and Chemical Reactions
Several studies focus on the synthesis and chemical reactions of compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide. These include:
- Cyclocondensation processes to create heterocyclic rings, enhancing our understanding of chemical reactions and providing insights into new synthetic pathways (Hanumanthu et al., 1976).
- Investigations into the mechanism of methylenecyclopropane rearrangements, shedding light on the complex reactions involved in the synthesis of cyclopropane-containing compounds (Ikeda et al., 2003).
- Development of efficient, solvent-free synthesis methods for quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, contributing to greener chemistry practices (Davoodnia et al., 2010).
Novel Compound Synthesis
Research also extends to the synthesis of novel compounds and the exploration of their potential applications. For instance, the gold-catalyzed cascade cyclization of (azido)ynamides into indoloquinolines showcases innovative strategies for constructing complex molecular architectures, potentially opening new avenues in medicinal chemistry (Tokimizu et al., 2014).
Antitumor Activity
Additionally, studies on the development of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed redox-neutral C-H activation highlight the potential antitumor applications of these compounds. The evaluation of their efficacy against various human cancer cells indicates promising prospects for drug discovery (Bian et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-18-7-6-14-8-9-25(13-17(14)10-18)23(27)15-4-5-15/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLWHAGVPAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
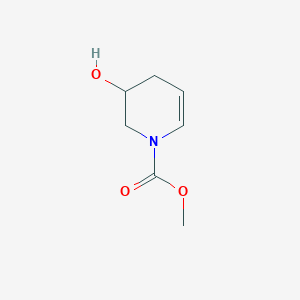
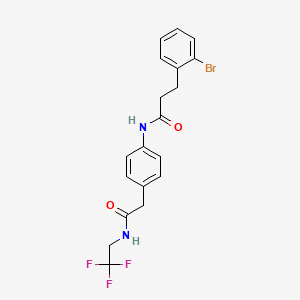




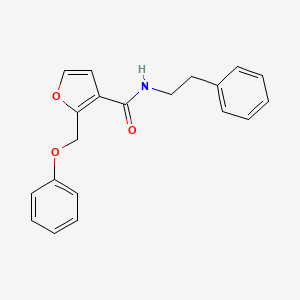
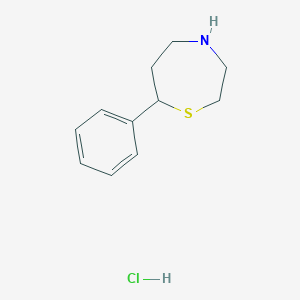
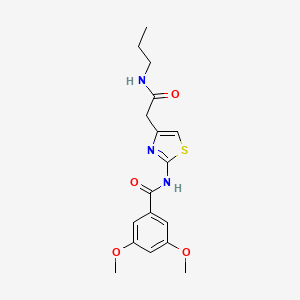
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)
